molecular formula C13H13NO2 B268057 N-(naphthalen-1-ylmethyl)glycine

N-(naphthalen-1-ylmethyl)glycine

Cat. No. B268057
M. Wt: 215.25 g/mol
InChI Key: SJMGAVPYTBYRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(naphthalen-1-ylmethyl)glycine, also known as NBMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a glycine derivative that has been shown to possess neuroprotective and cognitive-enhancing properties.

Scientific Research Applications

N-(naphthalen-1-ylmethyl)glycine has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders such as dementia and schizophrenia.

Mechanism of Action

N-(naphthalen-1-ylmethyl)glycine's mechanism of action is not fully understood, but it is believed to act through the modulation of the glutamatergic system. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(naphthalen-1-ylmethyl)glycine has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the number of dendritic spines, and increase the levels of neurotransmitters such as acetylcholine and dopamine. Additionally, it has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(naphthalen-1-ylmethyl)glycine in lab experiments is its ability to enhance cognitive function and protect against neurodegeneration. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N-(naphthalen-1-ylmethyl)glycine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(naphthalen-1-ylmethyl)glycine. One area of research is the development of more efficient synthesis methods that can produce N-(naphthalen-1-ylmethyl)glycine in larger quantities. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic applications. Finally, the development of more soluble forms of N-(naphthalen-1-ylmethyl)glycine could improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(naphthalen-1-ylmethyl)glycine involves the reaction of naphthalene-1-methylamine with glycine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-(naphthalen-1-ylmethyl)glycine. The purity of the compound can be enhanced through recrystallization, and its structure can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

Product Name

N-(naphthalen-1-ylmethyl)glycine

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylamino)acetic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14H,8-9H2,(H,15,16)

InChI Key

SJMGAVPYTBYRIZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O

Origin of Product

United States

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